molecular formula C10H7ClFN3O B1484623 4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol CAS No. 2090932-24-2

4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol

Cat. No.: B1484623
CAS No.: 2090932-24-2
M. Wt: 239.63 g/mol
InChI Key: IVDOMKSOIPYZDE-UHFFFAOYSA-N
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Description

4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol: is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used as core structures in medicinal chemistry . This compound, with its unique substitution pattern, has garnered interest for its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chloro-3-fluoroaniline with a suitable pyridazine precursor under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyridazines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology: In biological research, 4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest .

Medicine: Medically, this compound is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Uniqueness: 4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and fluoro groups on the pyridazine ring makes it a versatile compound for various applications .

Properties

IUPAC Name

5-amino-3-(4-chloro-3-fluorophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O/c11-6-2-1-5(3-7(6)12)9-4-8(13)10(16)15-14-9/h1-4H,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDOMKSOIPYZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNC(=O)C(=C2)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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